molecular formula C14H15ClN2O B7513146 N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide

N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide

Cat. No. B7513146
M. Wt: 262.73 g/mol
InChI Key: IBRRDJAQVQAZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide is a chemical compound that belongs to the class of pyrrole-based compounds. It is commonly referred to as CMI-977 or LEUKOTRIENE A4 HYDROLASE INHIBITOR. This compound has been the subject of scientific research due to its potential applications in the treatment of various diseases.

Mechanism of Action

N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. This results in a reduction in inflammation and other related physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in various cell types. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide in lab experiments include its potent inhibitory activity against leukotriene A4 hydrolase, its ability to reduce inflammation and oxidative stress, and its neuroprotective effects. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigation of the potential use of this compound in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
3. Development of more potent and selective inhibitors of leukotriene A4 hydrolase based on the structure of this compound.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential applications in the treatment of various diseases. It works by inhibiting the activity of leukotriene A4 hydrolase, which leads to a decrease in the production of leukotrienes. It has various biochemical and physiological effects and has potential advantages and limitations for lab experiments. There are several future directions for research on this compound, including further studies to determine its safety and efficacy in humans and investigation of its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide involves the reaction of 3-chlorobenzylamine with 2-dimethylaminoacrolein in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield this compound.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide has been the subject of scientific research due to its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of leukotriene A4 hydrolase, an enzyme that is involved in the production of leukotrienes, which are inflammatory mediators.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-16-8-4-7-13(16)14(18)17(2)10-11-5-3-6-12(15)9-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRRDJAQVQAZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N(C)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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